molecular formula C15H19NO B1678248 Pronetalol CAS No. 54-80-8

Pronetalol

Cat. No. B1678248
CAS RN: 54-80-8
M. Wt: 229.32 g/mol
InChI Key: HRSANNODOVBCST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .


Physical And Chemical Properties Analysis

Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .

Scientific Research Applications

1. Fetal Tachycardia Treatment

A study by Oudijk et al. (2003) investigated the pharmacokinetics and pharmacodynamics of sotalol, a drug similar to Pronetalol, in treating fetal tachycardia. It was found that sotalol, when administered to the mother, effectively treated fetal tachycardia with a notable passage through the placenta and accumulation in amniotic fluid, without impacting fetal growth (Oudijk et al., 2003).

2. Cardioversion of Atrial Fibrillation

Plewan et al. (2001) compared the efficacy of sotalol and bisoprolol in maintaining sinus rhythm post-cardioversion in patients with atrial fibrillation. The study found both drugs to be equally effective in maintaining sinus rhythm, suggesting the potential utility of Pronetalol-like drugs in such conditions (Plewan et al., 2001).

3. Risk Stratification in Ventricular Tachyarrhythmias

Klingenheben et al. (2001) explored the effects of sotalol on microvolt-level T-wave alternans, a tool used for risk stratification in patients prone to sudden death due to ventricular tachyarrhythmias. The study indicated that drugs like Pronetalol could influence T-wave alternans, relevant for assessing risk and therapy effectiveness in such patients (Klingenheben et al., 2001).

4. Parkinson's Disease Research

5. Parkinson's Disease Research

The research conducted by Liu et al. (2008) on the SAMP8 mouse model treated with MPTP, a neurotoxin, highlights the utility of such models in studying Parkinson's disease. Although the study does not directly involve Pronetalol, it provides insights into research methodologies that could be applied to study the effects of Pronetalol-like drugs on neurological conditions such as Parkinson's disease (Liu et al., 2008).

6. Intravenous Administration in Arrhythmias

Samanta et al. (2018) discuss the use of intravenous sotalol in cardiac arrhythmias, highlighting its efficacy and dosage considerations. This research provides a basis for understanding how Pronetalol, a similar beta-blocker with antiarrhythmic properties, might be utilized in similar clinical scenarios (Samanta et al., 2018).

7. Antiarrhythmic Drug Efficacy in Cardiomyopathy

A study by Marcus et al. (2009) on the efficacy of antiarrhythmic drugs, including sotalol, in arrhythmogenic right ventricular cardiomyopathy (ARVC) patients, provides insights into the potential applications of Pronetalol in similar conditions. The research suggests that while beta-blockers like sotalol may not always be protective, they play a crucial role in managing ventricular arrhythmias in ARVC (Marcus et al., 2009).

Safety And Hazards

Pronetalol was never used widely due to carcinogenicity in mice, which was thought to result from the formation of a carcinogenic naphthalene epoxide metabolite .

Future Directions

Pronetalol was the first beta blocker to be developed and the first to enter clinical use, but it was superseded by propranolol from 1965 onward due to safety concerns . Therefore, it doesn’t seem to have a future direction in terms of clinical use.

properties

IUPAC Name

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSANNODOVBCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021193
Record name Pronethalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pronetalol

CAS RN

54-80-8
Record name Pronethalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pronetalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pronethalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRONETALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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